
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorene core with two pyridinium groups attached via decyl chains, and it is paired with diiodide anions. The presence of the fluorene core imparts significant photophysical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form quinone derivatives.
Reduction: The pyridinium groups can be reduced to form pyridine derivatives.
Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.
Applications De Recherche Scientifique
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene-based compound used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material and in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
651049-11-5 |
|---|---|
Formule moléculaire |
C43H56I2N2O |
Poids moléculaire |
870.7 g/mol |
Nom IUPAC |
2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
NPHGFOQQNGNAPS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


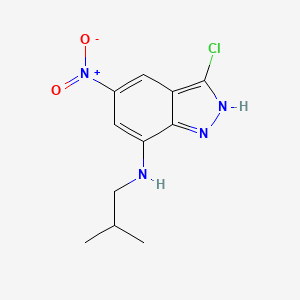
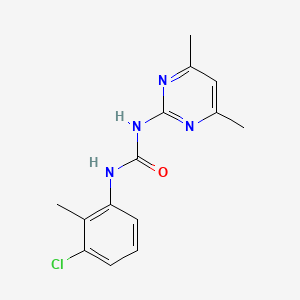

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
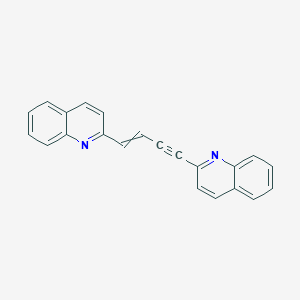
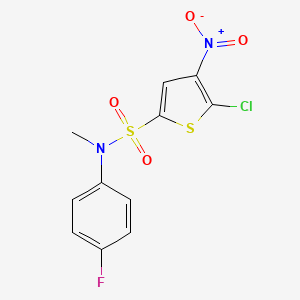
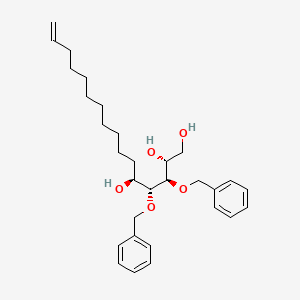
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

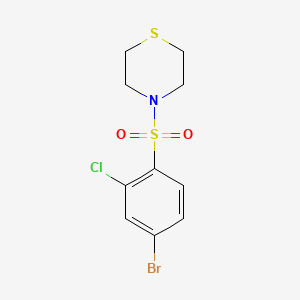
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
